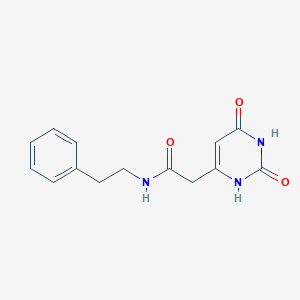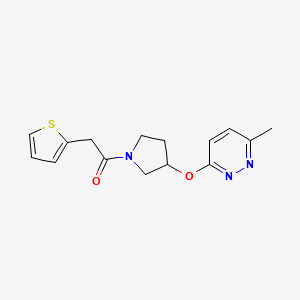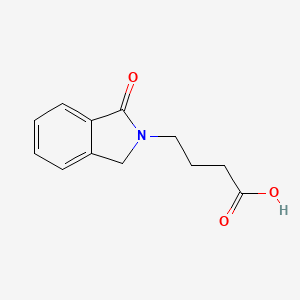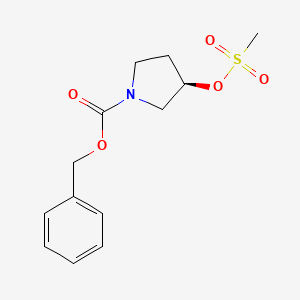![molecular formula C18H18N4O2S2 B2880961 N-(6-methylbenzo[d]thiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 1001520-04-2](/img/structure/B2880961.png)
N-(6-methylbenzo[d]thiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methylbenzo[d]thiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H18N4O2S2 and its molecular weight is 386.49. The purity is usually 95%.
BenchChem offers high-quality N-(6-methylbenzo[d]thiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methylbenzo[d]thiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Applications
Several studies have synthesized derivatives of quinazolinones, which share structural similarities with the specified compound, demonstrating potent antibacterial activities. For instance, derivatives synthesized from 2-methylquinazolinones exhibited significant antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, Proteus vulgaris, and Klebsiella pneumoniae (Singh et al., 2010). Another study developed N-(benzo[d]thiazol-2-yl) derivatives, showcasing broad-spectrum antibacterial efficacy, further highlighting the therapeutic potential of these structures in combating bacterial infections (Bhoi et al., 2015).
Antitumor Applications
The antitumor potential of quinazolinone derivatives has been explored, with some compounds showing promising results. For example, novel 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity, revealing that certain derivatives exhibited significant broad-spectrum antitumor activities (Al-Suwaidan et al., 2016). This suggests the potential for developing new cancer therapies based on quinazolinone frameworks.
Anti-inflammatory Applications
Quinazolinone derivatives have also been studied for their anti-inflammatory properties. For instance, new substituted azetidinonyl and thiazolidinonyl quinazolones were synthesized and evaluated for their anti-inflammatory activities, with some compounds showing significant inhibition of edema compared to standard treatments (Bhati, 2013). This highlights the potential of such compounds in the development of new anti-inflammatory drugs.
Synthesis and Characterization
The synthesis and characterization of compounds with similar structures involve complex chemical reactions and analytical techniques. Studies have reported the successful synthesis of acetamides bearing quinazolinone and thiazolidinone moieties, with detailed characterization through spectral analysis (Nguyen et al., 2022). This foundational work is crucial for understanding the chemical behavior of these compounds and exploring their further applications in scientific research.
Propiedades
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-10-6-7-13-14(8-10)26-18(20-13)21-15(23)9-25-16-11-4-2-3-5-12(11)19-17(24)22-16/h6-8H,2-5,9H2,1H3,(H,19,22,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUUMGZLEFLTEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=O)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylbenzo[d]thiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide](/img/structure/B2880879.png)


![5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one](/img/no-structure.png)
![N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide](/img/structure/B2880884.png)
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;tetrafluoroborate](/img/structure/B2880889.png)

![1-Methyl-4-[(4-{[(4-methylphenyl)sulfanyl]methyl}benzyl)sulfanyl]benzene](/img/structure/B2880892.png)
![2-((5-bromothiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2880893.png)

![4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B2880897.png)
![2-Amino-4-(4-ethylphenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2880899.png)

